Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound that features a unique spiro structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as benzothiazole and dithiole, contributes to its diverse chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole moiety through the reaction of 2-mercaptoaniline with acid chlorides
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit certain pathways, such as the cyclooxygenase pathway, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole and benzothiazole-2-sulfonamide share structural similarities.
Spiro compounds: Spiro[1,3-dithiole-2,1’-thiopyrano] derivatives exhibit similar spiro structures.
Uniqueness
Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of benzothiazole, spiro, and dithiole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C34H30N2O10S4 |
---|---|
Molecular Weight |
754.9 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C34H30N2O10S4/c1-16-12-13-17-19(14-16)36(21(37)15-46-32-35-18-10-8-9-11-20(18)47-32)33(2,3)27-22(17)34(23(28(38)42-4)24(48-27)29(39)43-5)49-25(30(40)44-6)26(50-34)31(41)45-7/h8-14H,15H2,1-7H3 |
InChI Key |
WLGLQANMHKISLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)COC4=NC5=CC=CC=C5S4)(C)C)SC(=C(C36SC(=C(S6)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.